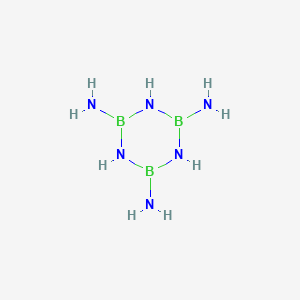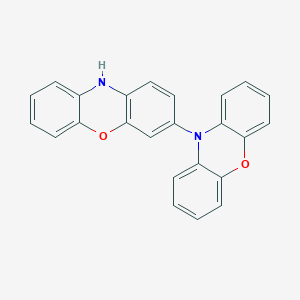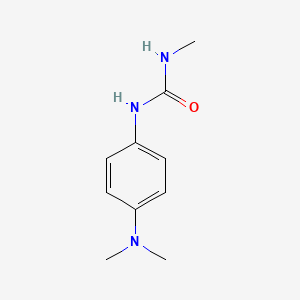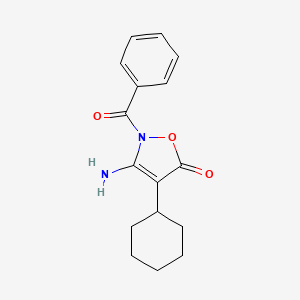
Chromium;germanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium and germanium are two distinct elements that, when combined, form a compound with unique properties. Chromium is a transition metal known for its high corrosion resistance and hardness . Germanium, on the other hand, is a metalloid with significant applications in electronics and optics . The combination of these two elements results in a compound that leverages the strengths of both, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of chromium-germanium compounds can be achieved through several methods. One common approach is the chemical vapor deposition (CVD) method, where germanium is deposited onto a chromium substrate under high temperature and controlled atmosphere . Another method involves the direct reaction of chromium and germanium powders at elevated temperatures to form the desired compound .
Industrial Production Methods: In industrial settings, the production of chromium-germanium compounds often involves the use of high-purity raw materials and advanced techniques such as molecular beam epitaxy (MBE) and thermal evaporation . These methods ensure the production of high-quality compounds with precise control over their composition and properties.
Analyse Chemischer Reaktionen
Types of Reactions: Chromium-germanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, chromium can react with oxygen to form chromium(III) oxide, while germanium can form germanium dioxide under similar conditions .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and halogens. For example, chromium reacts with fluorine at high temperatures to form chromium fluoride, while germanium reacts with oxygen to form germanium dioxide .
Major Products Formed: The major products formed from these reactions include chromium oxides, germanium oxides, and various halides. These products are often used in further chemical processes or as materials in various applications .
Wissenschaftliche Forschungsanwendungen
Chromium-germanium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique properties . In biology and medicine, germanium compounds have shown potential in cancer treatment and immune system modulation . In industry, these compounds are used in the production of semiconductors and optoelectronic devices .
Wirkmechanismus
The mechanism of action of chromium-germanium compounds involves their interaction with various molecular targets and pathways. For instance, germanium compounds can modulate oxidative stress and immune responses by interacting with specific enzymes and cellular pathways . Chromium, on the other hand, can influence glucose metabolism and insulin signaling through its interaction with mitochondrial ATP synthase .
Vergleich Mit ähnlichen Verbindungen
Chromium-germanium compounds can be compared with other similar compounds such as silicon-germanium and tin-germanium compounds. While silicon-germanium is widely used in the semiconductor industry due to its excellent electronic properties, chromium-germanium offers unique advantages in terms of corrosion resistance and catalytic activity . Tin-germanium compounds, on the other hand, are known for their applications in optoelectronics and infrared optics .
Eigenschaften
CAS-Nummer |
70446-08-1 |
|---|---|
Molekularformel |
CrGe |
Molekulargewicht |
124.63 g/mol |
IUPAC-Name |
chromium;germanium |
InChI |
InChI=1S/Cr.Ge |
InChI-Schlüssel |
WADNUIHBLWBJQY-UHFFFAOYSA-N |
Kanonische SMILES |
[Cr].[Ge] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B14715410.png)


